molecular formula C14H30ClN3O2 B14686495 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride CAS No. 24311-79-3

1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride

Cat. No.: B14686495
CAS No.: 24311-79-3
M. Wt: 307.86 g/mol
InChI Key: KWCGISWGROXWNR-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is known for its potential therapeutic properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride typically involves the reaction of piperazine with tert-butylamine and isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at a moderate level to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is carefully monitored to maintain the purity and quality of the final product. Industrial production methods may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.

    1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other piperazines for its stimulant effects.

    1-(2-pyrimidinyl)piperazine (1-PP): Used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific structural features and potential therapeutic applications. Unlike other piperazines, it has a tert-butylamino group and an isopropyl ester, which confer distinct chemical and biological properties.

Properties

CAS No.

24311-79-3

Molecular Formula

C14H30ClN3O2

Molecular Weight

307.86 g/mol

IUPAC Name

propan-2-yl 4-[2-(tert-butylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H29N3O2.ClH/c1-12(2)19-13(18)17-10-8-16(9-11-17)7-6-15-14(3,4)5;/h12,15H,6-11H2,1-5H3;1H

InChI Key

KWCGISWGROXWNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCN(CC1)CCNC(C)(C)C.Cl

Origin of Product

United States

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